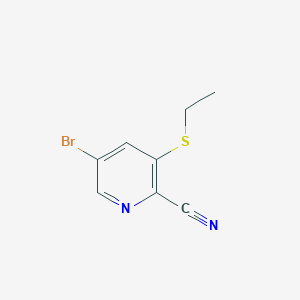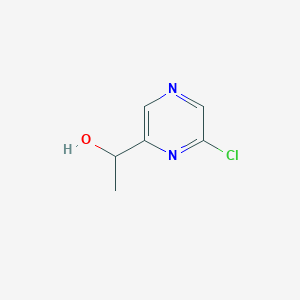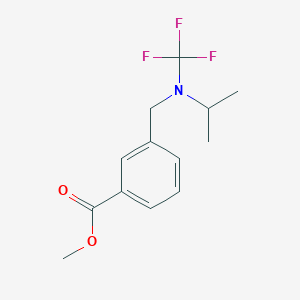
5-Bromo-3-(ethylthio)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a pyridine ring with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile typically involves the bromination of 3-(ethylthio)-2-pyridinecarbonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethylthio group can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The carbonitrile group can also participate in coordination with metal ions or other active sites in enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Ethylthio)-2-pyridinecarbonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-pyridinecarbonitrile: Lacks the ethylthio group, which reduces its potential for oxidation and other reactions involving sulfur.
5-Bromo-3-(methylthio)-2-pyridinecarbonitrile: Contains a methylthio group instead of an ethylthio group, which may affect its reactivity and steric properties.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is unique due to the presence of both a bromine atom and an ethylthio group, which provide a combination of reactivity and functional group compatibility. This makes it a versatile intermediate for various synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H7BrN2S |
|---|---|
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
5-bromo-3-ethylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2S/c1-2-12-8-3-6(9)5-11-7(8)4-10/h3,5H,2H2,1H3 |
Clave InChI |
MNQCXCNFMFTRPU-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(N=CC(=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)








![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)


